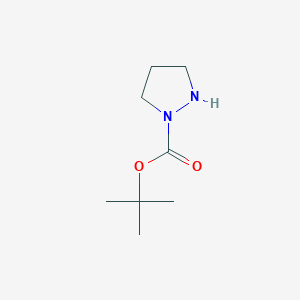

Tert-butyl pyrazolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl pyrazolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-5-9-10/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFMFEXSUJUPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618900 | |

| Record name | tert-Butyl pyrazolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57699-91-9 | |

| Record name | tert-Butyl pyrazolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl pyrazolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl pyrazolidine-1-carboxylate: A Core Heterocyclic Building Block

Introduction: The Strategic Importance of the Pyrazolidine Scaffold

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds serve as the foundational architecture for a vast array of therapeutic agents. Among these, saturated nitrogen-containing heterocycles are of paramount importance due to their ability to introduce three-dimensional complexity and provide key hydrogen bond donor and acceptor sites for molecular recognition. Tert-butyl pyrazolidine-1-carboxylate emerges as a strategically significant building block, offering a stable, yet readily functionalizable, pyrazolidine core. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the ring nitrogens provides a crucial element of control in multi-step synthetic sequences. This guide provides an in-depth examination of the chemical properties, synthesis, reactivity, and applications of this versatile intermediate, tailored for researchers and professionals in organic synthesis and drug discovery.

Physicochemical and Spectroscopic Profile

This compound is a liquid at room temperature, possessing the fundamental properties required for a versatile synthetic intermediate.[1][2][3] Its key physical and chemical characteristics are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 57699-91-9 | [] |

| Molecular Formula | C₈H₁₆N₂O₂ | [] |

| Molecular Weight | 172.23 g/mol | [] |

| Boiling Point | 214.6°C at 760 mmHg | [] |

| Density | 1.056 g/cm³ | [] |

| Appearance | Liquid | [1] |

| InChI Key | MYFMFEXSUJUPEC-UHFFFAOYSA-N | [] |

| SMILES | CC(C)(C)OC(=O)N1CCCN1 | [] |

Interpreting the Spectroscopic Signature

While a publicly available, peer-reviewed full dataset for the target molecule is scarce, its spectroscopic features can be reliably predicted based on extensive data from analogous structures such as N-Boc piperidine and various N-Boc pyrazole derivatives.[5][6][7]

-

¹H NMR: The most prominent feature is a sharp, intense singlet at approximately δ 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The three methylene groups (-CH₂-) of the pyrazolidine ring will appear as multiplets in the upfield region. The protons on the carbons adjacent to the Boc-protected nitrogen are expected to be slightly downfield compared to those adjacent to the unprotected -NH group.

-

¹³C NMR: The spectrum will be characterized by signals for the quaternary and methyl carbons of the Boc group at approximately δ 80 ppm and δ 28 ppm, respectively.[5] The carbonyl carbon of the carbamate will appear significantly downfield, typically around δ 155 ppm. The three methylene carbons of the pyrazolidine ring will resonate in the aliphatic region of the spectrum.

-

Infrared (IR) Spectroscopy: The most diagnostic absorption will be a strong C=O stretching band for the carbamate group, typically observed in the 1700-1680 cm⁻¹ region.[8] The C-H stretching vibrations of the aliphatic ring and the tert-butyl group will be visible below 3000 cm⁻¹. The N-H stretch of the secondary amine will appear as a moderate band in the 3400-3200 cm⁻¹ region.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the selective N-protection of the pyrazolidine ring with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O). This reaction is a cornerstone of modern organic synthesis for amine protection.[9][10]

Synthetic Workflow: N-Boc Protection

The general strategy involves the nucleophilic attack of a pyrazolidine nitrogen atom on one of the carbonyl carbons of (Boc)₂O. The reaction is typically facilitated by a non-nucleophilic base to scavenge the acid byproduct and is often catalyzed by 4-dimethylaminopyridine (DMAP).[9][11]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from pyrazolidine hydrochloride.

Materials:

-

Pyrazolidine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, standard glassware for extraction and work-up.

Procedure:

-

To a stirred suspension of pyrazolidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C (ice bath), add triethylamine (2.2 eq) dropwise.

-

Allow the mixture to stir at 0 °C for 15 minutes.

-

Add a catalytic amount of DMAP (0.05 eq) to the reaction mixture.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over 30 minutes using an addition funnel.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the robust nature and orthogonal reactivity of the Boc protecting group.[10] It is stable to a wide range of nucleophilic and basic conditions, allowing for chemical modifications at other positions of a larger molecule, while being readily removable under acidic conditions.

Deprotection: Unleashing the Reactive Amine

The primary reaction of interest is the acid-catalyzed cleavage of the Boc group. This is typically achieved with strong acids like trifluoroacetic acid (TFA) in a non-nucleophilic solvent such as DCM, or with hydrochloric acid (HCl) in an ethereal solvent like dioxane.[12]

The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then typically eliminates a proton to form isobutylene gas.[12]

Caption: Reactivity workflow: Deprotection and subsequent functionalization pathways.

Synthetic Applications in Drug Discovery

The deprotected pyrazolidine core is a versatile nucleophile that can undergo a variety of subsequent transformations, making it a valuable intermediate in the synthesis of complex, biologically active molecules.

-

As a Privileged Scaffold: The pyrazole/pyrazolidine core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates.[13]

-

Antitubercular Agents: Derivatives of the tetrahydropyrazolo[1,5-a]pyrimidine scaffold, which can be synthesized from pyrazolidine precursors, have shown potent activity against Mycobacterium tuberculosis. The pyrazolidine unit is crucial for establishing the core three-dimensional structure of these potent inhibitors.

-

Opioid Receptor Agonists: Pyrazole-1-carboxamide derivatives have been identified as novel Gi-biased μ-opioid receptor agonists. The synthesis of these compounds often relies on the use of N-protected pyrazole or pyrazolidine building blocks to enable controlled elaboration of the molecular structure.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data compiled from supplier safety data sheets for related compounds.

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

-

Ingestion: Do not eat, drink, or smoke in the laboratory. If swallowed, seek immediate medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong acids.

Conclusion

This compound serves as a quintessential example of a modern synthetic building block. Its value is derived not from its own biological activity, but from the combination of a desirable heterocyclic core and a robust, yet selectively cleavable, protecting group. The principles governing its synthesis and reactivity—namely, N-Boc protection and acid-labile deprotection—are fundamental concepts in contemporary organic synthesis. For researchers engaged in the design and synthesis of novel small molecules for drug discovery, a thorough understanding of this reagent's properties and handling provides a powerful tool for the efficient construction of complex molecular architectures.

References

-

Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). ResearchGate. Available at: [Link]

-

Supplementary Information. (n.d.). Princeton University, Macmillan Group. Available at: [Link]

-

Supporting Information. (n.d.). Synarchive. Available at: [Link]

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (n.d.). ResearchGate. Available at: [Link]

-

Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. Available at: [Link]

-

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (2021). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-Bu-Ram%C3%ADrez-L%C3%B3pez-Flores/969234856f643e26526e952618848d79a2955f05]([Link]

-

TERT.-BUTYL-3-OXO-2,3,3A,4,6,7-HEXAHYDROPYRAZOLO-[4,3-C]-PYRIDINE-5-CARBOXYLATE. (n.d.). SpectraBase. Available at: [Link]

-

Scheme 2. Synthesis of tert-butyl (S). (n.d.). ResearchGate. Available at: [Link]

-

Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). ResearchGate. Available at: [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). ResearchGate. Available at: [Link]

-

Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Journal of Organic Chemistry, 70(9), 3737-40. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2018). National Institutes of Health. Available at: [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Available at: [Link]

-

FT-IR spectrum of tert-butyl... (n.d.). ResearchGate. Available at: [Link]

-

Pyrazolidines: synthesis, reactivity, physical and biological properties. (2024). ResearchGate. Available at: [Link]

-

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. (n.d.). PubChem. Available at: [Link]

-

What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange. Available at: [Link]

-

Enzymatic Removal of Carboxyl Protecting Groups. Part 1. Cleavage of the tert-Butyl Moiety. (2005). ResearchGate. Available at: [Link]

-

tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. (2009). National Institutes of Health. Available at: [Link]

-

Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. (2001). ResearchGate. Available at: [Link]

-

Deprotection of the t-butyl ester group. (n.d.). ResearchGate. Available at: [Link]

-

tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. (n.d.). PubChem. Available at: [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Available at: [Link]

-

N-Boc amines to oxazolidinones via Pd(II)/bis-sulfoxide/Brønsted acid co-catalyzed allylic C-H oxidation. (2014). PubMed. Available at: [Link]

-

13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. (2018). De Gruyter. Available at: [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). National Institutes of Health. Available at: [Link]

-

3-tert-Butyl-1-phenyl-2-pyrazolin-5-one. (n.d.). NIST WebBook. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 57699-91-9 Cas No. | Pyrazolidine, N1-BOC protected | Apollo [store.apolloscientific.co.uk]

- 3. Pyrazolidine, N1-BOC protected | 57699-91-9 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. japsonline.com [japsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]

Tert-butyl pyrazolidine-1-carboxylate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of Tert-butyl pyrazolidine-1-carboxylate

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, heterocyclic scaffolds are foundational building blocks for a vast array of therapeutic agents. Among these, the pyrazolidine motif presents a unique saturated, nitrogen-containing ring system that offers specific stereochemical and conformational properties. The introduction of a tert-butyloxycarbonyl (Boc) protecting group, yielding this compound (CAS No. 57699-91-9), transforms the parent heterocycle into a stable, versatile intermediate for complex multi-step syntheses.

However, the introduction of this protecting group and the inherent nature of the heterocyclic core necessitate a rigorous and unambiguous confirmation of its chemical structure. The potential for isomeric impurities or unexpected reaction outcomes makes structure elucidation not merely a characterization step, but a critical cornerstone of quality control and synthetic validation.

This technical guide, designed for researchers, medicinal chemists, and process development scientists, moves beyond a simple recitation of data. It provides a strategic, field-proven framework for the comprehensive structure elucidation of this compound. We will explore the causality behind the selection of analytical techniques, detail self-validating experimental protocols, and synthesize the data into a cohesive, undeniable structural proof. The core principle of this guide is the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to leave no structural question unanswered.[1][2]

Foundational Molecular Properties

Before delving into the analytical workflow, it is essential to establish the theoretical foundation of the target compound. This data serves as the benchmark against which all experimental results will be compared.

| Property | Value | Source |

| IUPAC Name | This compound | [] |

| CAS Number | 57699-91-9 | [][4] |

| Molecular Formula | C₈H₁₆N₂O₂ | [] |

| Molecular Weight | 172.22 g/mol | [] |

| Physical Form | Colorless to Yellow Liquid or Semi-Solid | [4] |

The Strategic Workflow for Structure Elucidation

A robust structure elucidation is not a linear process but an integrated, multi-technique approach where each result informs and validates the others. The choice of techniques is deliberate: NMR provides the skeletal framework and atom connectivity, MS confirms the mass and provides substructural evidence through fragmentation, and FTIR rapidly identifies the key functional groups present. This workflow ensures a self-validating system, minimizing the risk of misinterpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

3.1. The Rationale for NMR NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[5] It provides direct evidence of the chemical environment of each proton and carbon atom, and through spin-spin coupling, reveals the connectivity between them. For this compound, ¹H NMR will confirm the presence and relative positions of the Boc group and the pyrazolidine ring protons, while ¹³C NMR will identify every unique carbon atom, including the crucial carbamate carbonyl.

3.2. ¹H NMR Analysis: Proton Environment Mapping The ¹H NMR spectrum provides the first detailed glimpse into the molecular structure. Each unique proton environment generates a distinct signal, with its chemical shift (δ) indicating its electronic environment, its integration representing the number of protons, and its multiplicity revealing adjacent protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -C(CH₃)₃ | ~1.46 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and show no coupling. This is a hallmark signal for a Boc group.[6][7] |

| -N-CH₂-CH₂- | ~2.0 - 2.2 | Multiplet (m) | 2H | Protons at C4 of the pyrazolidine ring, adjacent to two other CH₂ groups. Expected to be a quintet or complex multiplet. |

| -NH-CH₂- | ~3.0 - 3.4 | Triplet (t) | 2H | Protons at C5, adjacent to the NH group and the C4 methylene. Deshielded by the adjacent nitrogen. |

| Boc-N-CH₂- | ~3.5 - 3.8 | Triplet (t) | 2H | Protons at C3, adjacent to the electron-withdrawing N-Boc group, causing significant deshielding. |

| -NH- | Variable (~4.0 - 6.0) | Broad Singlet (br s) | 1H | The secondary amine proton signal is often broad due to quadrupole coupling and exchange. Its position is solvent and concentration-dependent. |

3.3. ¹³C NMR Analysis: The Carbon Skeleton The ¹³C NMR spectrum complements the ¹H data by providing a signal for every unique carbon atom in the molecule. This is particularly useful for identifying quaternary carbons and the carbonyl carbon, which are invisible in the ¹H spectrum.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| -C(CH₃)₃ | ~28.4 | The three equivalent methyl carbons of the tert-butyl group appear in the aliphatic region.[6][7] |

| -N-CH₂-CH₂- | ~25 - 30 | The C4 carbon of the pyrazolidine ring. |

| -NH-CH₂- | ~45 - 50 | The C5 carbon, shifted downfield by the adjacent nitrogen atom. |

| Boc-N-CH₂- | ~50 - 55 | The C3 carbon, shifted downfield by the adjacent N-Boc group. |

| -C(CH₃)₃ | ~79 - 81 | The quaternary carbon of the tert-butyl group, significantly deshielded by the adjacent oxygen.[6][8] |

| -C=O | ~154 - 156 | The carbamate carbonyl carbon, appearing in the characteristic downfield region for this functional group.[6][7] |

3.4. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9]

-

Instrument Setup: Acquire spectra on a 400 MHz or higher NMR spectrometer.[9]

-

¹H NMR Acquisition: Use a standard pulse program with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquire 16-32 scans for a good signal-to-noise ratio.[9]

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a greater number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.[9]

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).[6][10]

Mass Spectrometry: Molecular Weight and Substructure Verification

4.1. The Rationale for MS Mass spectrometry provides two pieces of information critical for structure elucidation: the exact molecular weight of the compound and, through fragmentation analysis, a "fingerprint" of its substructures.[11] For a novel or synthesized compound, confirming that the molecular weight matches the expected formula is a fundamental validation step.

4.2. High-Resolution Mass Spectrometry (HRMS) HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically <5 ppm). This allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.

-

Expected HRMS (ESI-TOF) [M+H]⁺: Calculated for C₈H₁₇N₂O₂⁺: 173.1285. Found: 173.12XX.

4.3. Fragmentation Analysis (MS/MS) In MS/MS analysis, the molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are diagnostic for specific parts of the molecule. The Boc group, in particular, has a highly predictable fragmentation pattern.

| m/z Value | Fragment Lost | Resulting Ion Structure |

| 172 | - | [M]⁺• (Molecular Ion) |

| 116 | C₄H₈ (Isobutylene) | [M - 56]⁺• |

| 115 | •C₄H₉ (tert-butyl radical) | [M - 57]⁺ |

| 71 | •C₅H₉O₂ (Boc group) | [Pyrazolidine]⁺ |

| 57 | C₃H₇N₂O₂ | [C₄H₉]⁺ (tert-butyl cation) |

The loss of 56 Da (isobutylene) is a characteristic fragmentation of the Boc group, often proceeding via a six-membered ring transition state analogous to a McLafferty rearrangement.[12] The presence of this fragment, along with the tert-butyl cation at m/z 57, provides definitive evidence for the Boc protecting group.

4.4. Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this molecule.

-

MS1 Scan: Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺ at m/z 173.

-

MS/MS Scan: Perform a product ion scan by selecting the precursor ion (m/z 173) in the first mass analyzer (Q1), fragmenting it in the collision cell (q2), and scanning the resulting fragments in the third mass analyzer (Q3).

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

5.1. The Rationale for FTIR FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[2] It works by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, FTIR serves as a quick and definitive check for the presence of the N-H bond of the pyrazolidine ring and the critical C=O bond of the Boc-carbamate.

5.2. Spectral Interpretation The key to FTIR analysis is recognizing the characteristic absorption frequencies for specific bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3350 - 3310 | N-H Stretch | Secondary Amine | A single, sharp to medium band in this region is characteristic of a secondary amine (R₂NH), confirming the unsubstituted nitrogen on the pyrazolidine ring.[13] |

| 2975 - 2850 | C-H Stretch | Alkanes | Strong absorptions corresponding to the sp³ C-H bonds of the tert-butyl and pyrazolidine methylene groups. |

| 1710 - 1690 | C=O Stretch | Carbamate | This is the most diagnostic peak. A very strong, sharp absorption in this region is definitive proof of the carbamate carbonyl in the Boc protecting group.[9][14] |

| 1250 - 1150 | C-N Stretch | Amine / Carbamate | Stretching vibrations associated with the C-N bonds in the molecule. |

5.3. Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: As the compound is a liquid or semi-solid, the simplest method is to use an Attenuated Total Reflectance (ATR) accessory. Place a small drop of the sample directly onto the ATR crystal.[9]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[9] Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and compare them to the expected values.

Data Synthesis and Final Structure Confirmation

The unambiguous elucidation of the structure of this compound is achieved not by any single piece of data, but by the perfect convergence of all three analytical techniques.

-

FTIR confirms the presence of the key functional groups: a secondary amine (N-H stretch) and a carbamate carbonyl (C=O stretch).

-

HRMS confirms the elemental composition is C₈H₁₆N₂O₂, and MS/MS fragmentation analysis shows the characteristic losses of isobutylene (56 Da) and the tert-butyl group (57 Da), proving the existence and connectivity of the Boc group.

-

¹H and ¹³C NMR provide the final, definitive proof. They account for every single proton and carbon atom in the molecule, and their chemical shifts and couplings are only consistent with the proposed structure of this compound. The downfield shift of the C3 and H3 signals confirms the Boc group is attached to N1, and the distinct signals for all three methylene groups confirm the integrity of the pyrazolidine ring.

Conclusion

The integrated spectroscopic approach detailed in this guide provides a robust, reliable, and scientifically rigorous method for the complete structure elucidation of this compound. By understanding the "why" behind each analytical choice and synthesizing the complementary data streams, researchers and drug development professionals can have absolute confidence in the identity and purity of this critical synthetic intermediate. This analytical diligence is fundamental to ensuring the success of subsequent synthetic steps and the overall integrity of the drug discovery process.

References

-

Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

-

Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. [Link]

-

Supporting Information. General procedure for N-Boc protection of amines. [Link]

-

University of West Florida. IR Spectroscopy Tutorial: Amines. [Link]

-

University College Dublin. Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). [Link]

-

NPTEL. Overview of Structure Determination in Heterocyclic Chemistry. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. [Link]

- Mass Spectrometry Across the Sciences.

-

Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

-

IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

-

ResearchGate. Mass spectrometric study of some pyrazoline derivatives. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. This compound | 57699-91-9 [sigmaaldrich.com]

- 5. jchps.com [jchps.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. rsc.org [rsc.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. benchchem.com [benchchem.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. whitman.edu [whitman.edu]

- 12. reddit.com [reddit.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to Tert-Butyl Pyrazolidine-1-Carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl pyrazolidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry, demands thorough characterization to ensure its structural integrity and purity in synthetic workflows. This technical guide provides a detailed examination of the spectroscopic data essential for the unambiguous identification of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the context of this molecule. This guide is intended to be a practical resource for researchers, offering not only reference data but also insights into the interpretation of the spectra and the experimental methodologies for their acquisition.

Introduction: The Significance of this compound in Drug Discovery

The pyrazolidine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N1 position, yielding this compound, offers a stable yet readily cleavable derivative, making it an invaluable intermediate in multi-step organic syntheses. The Boc group's steric bulk and electronic effects influence the reactivity of the pyrazolidine ring, enabling selective functionalization at other positions.

Given its pivotal role as a synthetic precursor, the unequivocal confirmation of the structure and purity of this compound is paramount. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide will systematically explore the characteristic spectroscopic signatures of this compound.

Caption: The central role of spectroscopic analysis in validating this compound for applications in synthetic chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumental Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Observe Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 9.5 µs

-

Acquisition Time: 4.0 s

-

-

¹³C NMR:

-

Observe Frequency: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Pulse Program: Proton-decoupled

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the Boc group and the pyrazolidine ring.

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | Triplet | 2H | -N-CH₂ -CH₂- (C5) |

| ~2.9 - 3.1 | Triplet | 2H | -N-CH₂-CH₂ - (C3) |

| ~1.9 - 2.1 | Quintet | 2H | -CH₂-CH₂ -CH₂- (C4) |

| 1.47 | Singlet | 9H | -C(CH₃ )₃ |

Interpretation:

-

The Tert-Butyl Protons (δ ~1.47 ppm): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet. This is a highly characteristic signal for the Boc protecting group and its integration of 9H is a key identifier.

-

The Pyrazolidine Ring Protons:

-

The methylene protons adjacent to the nitrogen atoms (C3 and C5) are expected to be deshielded due to the electronegativity of the nitrogen. The protons on C5, being adjacent to the nitrogen bearing the electron-withdrawing carbamate group, are anticipated to be slightly further downfield than the C3 protons.

-

The methylene protons at the C4 position will appear as a quintet due to coupling with the protons on both C3 and C5.

-

Caption: Correlation of the molecular structure with expected ¹H NMR chemical shifts.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) / ppm | Assignment |

| ~155.0 | C =O (Carbamate) |

| ~79.5 | -C (CH₃)₃ |

| ~48.0 | -N-C H₂-CH₂- (C5) |

| ~45.0 | -N-CH₂-C H₂- (C3) |

| ~28.5 | -C(C H₃)₃ |

| ~25.0 | -CH₂-C H₂-CH₂- (C4) |

Interpretation:

-

Carbonyl Carbon (δ ~155.0 ppm): The carbamate carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift.

-

Quaternary Carbon of Boc Group (δ ~79.5 ppm): The quaternary carbon of the tert-butyl group is also a key identifier for the Boc protecting group.

-

Methyl Carbons of Boc Group (δ ~28.5 ppm): The three equivalent methyl carbons of the tert-butyl group give a single, typically intense, signal in the aliphatic region.

-

Pyrazolidine Ring Carbons: The chemical shifts of the pyrazolidine ring carbons are in the aliphatic region, with the carbons bonded to nitrogen (C3 and C5) appearing further downfield than the C4 carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum.

-

Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.

-

Acquire the sample spectrum.

Instrumental Parameters:

-

Technique: Fourier Transform Infrared (FTIR) with ATR accessory

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3320 | N-H stretch | Secondary amine (N-H) |

| ~2975 | C-H stretch (asymmetric) | sp³ C-H (Aliphatic) |

| ~2870 | C-H stretch (symmetric) | sp³ C-H (Aliphatic) |

| ~1690 | C=O stretch | Carbamate carbonyl |

| ~1365 | C-H bend (scissoring) | gem-dimethyl of t-butyl |

| ~1160 | C-O stretch | Carbamate C-O |

Interpretation:

-

N-H Stretch (~3320 cm⁻¹): A moderately intense band in this region is indicative of the N-H stretching vibration of the secondary amine in the pyrazolidine ring.

-

C-H Stretches (~2975 and ~2870 cm⁻¹): Strong absorptions in this region are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the tert-butyl group and the pyrazolidine ring.

-

Carbonyl Stretch (~1690 cm⁻¹): A very strong and sharp absorption band in this region is a definitive indicator of the C=O stretching vibration of the carbamate functional group. This is often the most prominent peak in the spectrum.

-

C-O Stretch (~1160 cm⁻¹): A strong band in this region corresponds to the C-O stretching vibration of the carbamate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol for Mass Spectrometry Data Acquisition

Technique (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample solution into the ESI source of the mass spectrometer.

Instrumental Parameters (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole

-

Scan Range: m/z 50 - 500

Mass Spectrum Data and Interpretation

| m/z | Proposed Fragment |

| 173.12 | [M+H]⁺ |

| 117.09 | [M - C₄H₈]⁺ |

| 73.06 | [M - C₅H₉O₂]⁺ |

| 57.07 | [C₄H₉]⁺ |

Interpretation:

-

Molecular Ion Peak ([M+H]⁺ at m/z 173.12): In ESI-MS, the protonated molecule is often observed, which confirms the molecular weight of the compound (172.22 g/mol ).

-

Loss of Isobutylene (m/z 117.09): A characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, leading to the corresponding carbamic acid, which can then decarboxylate.

-

Pyrazolidinium Ion (m/z 73.06): Loss of the entire Boc group would result in the protonated pyrazolidine ring.

-

Tert-Butyl Cation (m/z 57.07): The highly stable tert-butyl cation is a very common fragment observed in the mass spectra of compounds containing a tert-butyl group.

Caption: Proposed fragmentation pathway for this compound in ESI-MS.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon and hydrogen atoms, with the characteristic signals of the Boc group and the pyrazolidine ring being readily identifiable. IR spectroscopy validates the presence of the key functional groups, notably the carbamate carbonyl and the N-H bond. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns, further corroborating the structure. By utilizing this suite of spectroscopic techniques, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the reliability of their subsequent chemical transformations in the pursuit of novel therapeutic agents.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Tert-butyl pyrazolidine-1-carboxylate as a heterocyclic building block

An In-depth Technical Guide to Tert-butyl Pyrazolidine-1-carboxylate as a Heterocyclic Building Block

Introduction: The Strategic Value of the N-Boc-Pyrazolidine Scaffold

In the landscape of modern medicinal chemistry, the pyrazolidine core stands out as a privileged scaffold, forming the structural basis of numerous bioactive compounds and approved pharmaceuticals.[1][2] Its saturated, five-membered diazacyclic structure offers a three-dimensional geometry that is highly sought after in drug design to improve properties such as solubility, metabolic stability, and target engagement. This compound emerges as a particularly strategic building block for harnessing the potential of this scaffold. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms provides an elegant solution for controlled, regioselective functionalization. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this versatile heterocyclic building block, offering both foundational knowledge and field-proven experimental protocols.

Core Attributes of this compound

This building block is a stable, crystalline solid at room temperature, readily soluble in common organic solvents. The key to its utility lies in the orthogonal reactivity of its two nitrogen atoms: the N1-nitrogen is protected by the acid-labile Boc group, leaving the N2-nitrogen's lone pair of electrons available for nucleophilic attack. This differential protection is the cornerstone of its application in multi-step synthetic campaigns.

Physicochemical and Spectroscopic Data Summary

| Property | Value | Source |

| IUPAC Name | This compound | [] |

| CAS Number | 57699-91-9 | [] |

| Molecular Formula | C₈H₁₆N₂O₂ | [] |

| Molecular Weight | 172.22 g/mol | [] |

| Boiling Point | 214.6 °C at 760 mmHg | [] |

| Density | 1.056 g/cm³ | [] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired on a case-by-case basis for each synthesized batch to ensure identity and purity.

Synthesis and Production

The synthesis of pyrazolidine derivatives has been an area of active research, with methods like [3+2] cycloadditions of hydrazones and olefins being prominent.[4] These approaches often involve the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[1] For this compound, a common route involves the reaction of 1,3-dihalopropanes with a mono-Boc protected hydrazine, although specific, high-yield protocols are often proprietary.

Below is a generalized, representative protocol for the Boc protection of a pyrazolidine precursor, a key step in obtaining the title compound.

Protocol 1: N-Boc Protection of a Pyrazole/Pyrazolidine Precursor

This protocol is adapted from general procedures for the N-Boc protection of similar nitrogen-containing heterocycles.[5]

Objective: To introduce the tert-butoxycarbonyl (Boc) protecting group onto a nitrogen atom of a pyrazolidine ring system.

Materials:

-

Pyrazolidine hydrochloride (or similar precursor) (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.05 eq)

Procedure:

-

Dissolve the pyrazolidine precursor in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Add the base (TEA or DIPEA) dropwise to the stirred solution.

-

In a separate container, dissolve Boc₂O and catalytic DMAP in a small amount of the solvent.

-

Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc protected pyrazolidine.

Key Chemical Transformations and Reactivity

The synthetic power of this compound is realized through the selective functionalization of its N-H position, followed by the strategic removal of the Boc group.

Caption: Synthetic utility of this compound.

N-Arylation: Forging Key C-N Bonds

The palladium-catalyzed N-arylation (Buchwald-Hartwig amination) is a cornerstone reaction in modern drug discovery, and the N-H of this compound is an excellent substrate. This reaction allows for the introduction of a wide array of aryl and heteroaryl moieties, providing a powerful tool for tuning the pharmacological properties of the final compound.

This protocol is a representative procedure based on established methods for N-arylation of heterocyclic amines.[6][7]

Objective: To couple an aryl halide with the N-H position of this compound.

Materials:

-

This compound (1.2 eq)

-

Aryl bromide or chloride (1.0 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Ligand (e.g., Xantphos, tBuBrettPhos, 4-10 mol%)

-

Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq)

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

-

To an oven-dried Schlenk flask, add the aryl halide, base, palladium catalyst, and ligand under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add the this compound.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

After completion (typically 4-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the Celite pad with additional solvent.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to isolate the N-aryl pyrazolidine product.

Boc-Deprotection: Unveiling the Second Nitrogen

The removal of the Boc group is typically the final step in a synthetic sequence or a gateway to further functionalization at the N1 position. This is achieved under acidic conditions, which cleave the tert-butyl ester of the carbamate.

Caption: Mechanism of acid-catalyzed Boc-deprotection.

The tert-butyl carbocation generated is unstable and is typically quenched by deprotonation to form isobutylene gas, regenerating the acid catalyst.[8]

Objective: To selectively remove the Boc protecting group.

Materials:

-

N-Boc, N'-Aryl pyrazolidine (1.0 eq)

-

Trifluoroacetic acid (TFA) (10-50% v/v solution in DCM, or neat)

-

Dichloromethane (DCM) as solvent

Procedure:

-

Dissolve the Boc-protected substrate in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise to the stirred solution. Caution: Reaction can be exothermic and evolve gas (isobutylene).

-

Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: CO₂ evolution.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate to yield the deprotected pyrazolidine product, which can be used directly or purified further if necessary.

Applications in Drug Discovery: A Scaffold for Innovation

The pyrazolidine and related pyrazoline cores are integral to a wide range of biologically active molecules, exhibiting activities including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][9][10] The value of this compound lies in its ability to rapidly generate libraries of diverse analogues for structure-activity relationship (SAR) studies.

By using the N-arylation protocol, researchers can introduce a vast array of substituted aromatic rings. Subsequent deprotection and further reaction at the newly freed N-H position allow for the creation of complex, di-substituted pyrazolidines. This systematic approach is critical for optimizing a lead compound's potency, selectivity, and pharmacokinetic profile. The pyrazolidine scaffold provides a rigid, yet tunable, framework to position key pharmacophoric elements in precise three-dimensional orientations for optimal interaction with biological targets.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery programs. Its inherent structural features—a stable heterocyclic core and orthogonally protected nitrogen atoms—provide a reliable and versatile platform for the synthesis of complex molecular architectures. The robust and well-documented reactivity of its N-H group, coupled with the straightforward removal of the Boc protecting group, empowers medicinal chemists to efficiently explore chemical space and design the next generation of therapeutic agents. This guide serves as a foundational resource for any researcher looking to incorporate this high-value building block into their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. japsonline.com [japsonline.com]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives | Bentham Science [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to tert-Butyl Pyrazolidine-1-carboxylate (CAS 57699-91-9) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl pyrazolidine-1-carboxylate, a key synthetic intermediate in medicinal chemistry and drug discovery. Drawing from established chemical principles and available data, this document will detail its synthesis, characterization, and utility as a scaffold for generating diverse molecular architectures with therapeutic potential. We will explore the rationale behind synthetic strategies and the analytical techniques required for its unambiguous identification, providing a foundational understanding for researchers and drug development professionals.

Physicochemical Properties and Structural Characterization

This compound, also known as 1-Boc-pyrazolidine, is a heterocyclic compound featuring a saturated five-membered diazacyclic ring (pyrazolidine) with one of the nitrogen atoms protected by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is fundamental in organic synthesis, allowing for selective reactions at the unprotected nitrogen atom.

| Property | Value | Source(s) |

| CAS Number | 57699-91-9 | [] |

| Molecular Formula | C₈H₁₆N₂O₂ | [] |

| Molecular Weight | 172.22 g/mol | [] |

| Boiling Point | 214.6°C at 760 mmHg | [] |

| Density | 1.056 g/cm³ | [] |

Rationale for the Boc Protecting Group

The use of the Boc protecting group is a deliberate and strategic choice in the context of pyrazolidine chemistry. The pyrazolidine ring contains two secondary amine functionalities. To achieve regioselective functionalization, one of these nitrogens must be temporarily deactivated. The Boc group serves this purpose effectively due to several key advantages:

-

Stability: It is stable to a wide range of reaction conditions, including many nucleophilic and basic reagents.

-

Ease of Introduction: The Boc group can be readily introduced using di-tert-butyl dicarbonate (Boc₂O).

-

Facile Cleavage: It can be removed under acidic conditions (e.g., trifluoroacetic acid) without affecting other sensitive functional groups that may be present in the molecule.

This strategic protection allows for the selective elaboration of the pyrazolidine scaffold at the unprotected nitrogen, enabling the synthesis of a diverse library of derivatives.

Analytical Characterization Workflow

Unambiguous characterization of this compound is crucial for ensuring purity and confirming its identity before its use in subsequent synthetic steps. A standard analytical workflow involves a combination of spectroscopic techniques.

Step-by-Step Characterization Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include those for the tert-butyl group (a singlet integrating to 9 protons) and the methylene protons of the pyrazolidine ring.

-

¹³C NMR: Shows the number of unique carbon atoms. Signals for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the methylene carbons of the ring would be expected.

-

-

Mass Spectrometry (MS):

-

Determines the molecular weight of the compound. The expected molecular ion peak [M]+ or protonated molecule [M+H]+ would correspond to the calculated molecular weight.

-

-

Infrared (IR) Spectroscopy:

-

Identifies the functional groups present. Key vibrational bands would include the C=O stretch of the carbamate in the Boc group and the N-H stretch of the unprotected amine.

-

Synthesis and Reactivity

The synthesis of this compound is a critical first step for its utilization as a synthetic building block. The general approach involves the cyclization of a suitable precursor with a hydrazine source, followed by protection of one of the nitrogen atoms.

General Synthetic Approach

A common method for the synthesis of the pyrazolidine ring is the reaction of a 1,3-dihalopropane with hydrazine. Subsequent protection with di-tert-butyl dicarbonate affords the target molecule.

Illustrative Experimental Protocol:

-

Cyclization: To a solution of hydrazine hydrate in a suitable solvent (e.g., ethanol), 1,3-dibromopropane is added dropwise at a controlled temperature. The reaction mixture is then heated to reflux to drive the cyclization to completion.

-

Work-up: After cooling, the reaction mixture is worked up to remove byproducts and isolate the crude pyrazolidine.

-

Boc Protection: The crude pyrazolidine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) to facilitate the protection of one of the nitrogen atoms.

-

Purification: The final product is purified by column chromatography on silica gel to yield pure this compound.

Reactivity and Utility in Synthesis

The primary utility of this compound lies in the reactivity of its unprotected secondary amine. This nitrogen can act as a nucleophile, allowing for the introduction of a wide variety of substituents. This makes it a valuable scaffold for the synthesis of pyrazole and pyrazolidine derivatives, which are known to possess a broad range of biological activities.[2][3]

Biological and Pharmacological Context of Pyrazolidine and Pyrazole Derivatives

While there is a lack of specific experimental data on the biological activity of this compound itself, the pyrazolidine and pyrazole cores are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3] The synthetic versatility of this compound allows for the generation of libraries of compounds that can be screened for various therapeutic activities.

Known Activities of Pyrazolidine and Pyrazole Derivatives

-

Anti-inflammatory: Certain pyrazolidine-3,5-dione derivatives have been investigated as anti-inflammatory agents.[4]

-

Antimicrobial: Various pyrazole derivatives have demonstrated antibacterial and antifungal properties.[5]

-

Anticancer: The pyrazole scaffold is present in several anticancer agents, and derivatives have been evaluated for their cytotoxicity against various cancer cell lines.[6]

-

Enzyme Inhibition: Pyrazole-based compounds have been developed as inhibitors of various enzymes, including factor Xa.[7]

The synthesis of novel derivatives from this compound provides a pathway to explore these and other potential therapeutic applications.

Toxicology and Safety Considerations

-

Harmful if swallowed.[8]

-

Causes skin irritation.[8]

-

Causes serious eye irritation.[8]

-

May cause respiratory irritation.[8]

Standard Laboratory Safety Practices:

When handling this compound and its derivatives, standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its strategic design, incorporating a Boc-protected nitrogen, allows for the regioselective functionalization of the pyrazolidine ring system. While direct biological data for this specific compound is limited, its utility in the synthesis of a wide array of pyrazole and pyrazolidine derivatives with known pharmacological activities underscores its importance for drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

-

Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Pyrazolidines: synthesis, reactivity, physical and biological properties. (2024). ResearchGate. Retrieved from [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

-

SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (n.d.). REAL-J. Retrieved from [Link]

-

Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. (2021). PubMed. Retrieved from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. (n.d.). JSciMed Central. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. (2015). PubMed. Retrieved from [Link]

-

Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). SpringerLink. Retrieved from [Link]

-

Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. (2007). PubMed. Retrieved from [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

-

tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. (2025). ResearchGate. Retrieved from [Link]

Sources

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate | C8H13N3O2 | CID 51358380 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-pyrazolidine

Introduction: The Strategic Importance of Boc-pyrazolidine in Modern Synthesis

tert-Butyl 1-pyrazolidinecarboxylate, commonly referred to as Boc-pyrazolidine, is a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group onto the pyrazolidine scaffold confers a unique set of properties that are highly advantageous for multi-step synthetic campaigns. The Boc group effectively masks the nucleophilicity of the nitrogen atom, rendering it stable to a wide array of reaction conditions, yet susceptible to facile cleavage under mild acidic conditions. This orthogonality is paramount in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents where precise control over reactivity is essential. Pyrazolidine and its derivatives are key components in a variety of biologically active compounds, making Boc-pyrazolidine a valuable precursor in drug discovery programs targeting a range of therapeutic areas.[1] This guide provides an in-depth exploration of the core physical and chemical properties of Boc-pyrazolidine, offering practical insights and methodologies for its effective utilization in a research and development setting.

I. Core Physicochemical Properties

The physical characteristics of Boc-pyrazolidine are fundamental to its handling, purification, and application in synthesis. The introduction of the bulky, lipophilic Boc group significantly influences the properties of the parent pyrazolidine molecule.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆N₂O₂ | BOC Sciences[] |

| Molecular Weight | 172.22 g/mol | BOC Sciences[] |

| Physical Form | Colorless to yellow liquid or semi-solid | Sigma-Aldrich |

| Boiling Point | 214.6 °C at 760 mmHg | BOC Sciences[] |

| Density | 1.056 g/cm³ | BOC Sciences[] |

| Solubility | Generally soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge |

| Storage | Store in a cool, dry, dark place. Recommended storage temperature: 2-8°C. | Sigma-Aldrich |

II. Spectroscopic Characterization: A Guide to Structural Elucidation

Spectroscopic analysis is critical for the verification of the structure and purity of Boc-pyrazolidine. Below are the expected spectral characteristics based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of Boc-pyrazolidine is expected to show distinct signals corresponding to the protons of the pyrazolidine ring and the tert-butyl group of the Boc protector. The protons on the carbons adjacent to the nitrogen atoms will appear as multiplets in the range of 3.0-3.6 ppm. The protons on the central carbon of the pyrazolidine ring are expected to resonate as a multiplet around 1.8-2.2 ppm. A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group will be observed at approximately 1.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure. The carbonyl carbon of the Boc group is expected to have a chemical shift in the range of 154-156 ppm. The quaternary carbon of the tert-butyl group will appear around 79-81 ppm, and the methyl carbons of the tert-butyl group will resonate at approximately 28 ppm. The carbons of the pyrazolidine ring will have signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of Boc-pyrazolidine is dominated by the characteristic absorption bands of the Boc group. A strong band corresponding to the C=O stretching of the carbamate will be observed in the region of 1680-1700 cm⁻¹. The C-H stretching vibrations of the aliphatic ring and the tert-butyl group will appear in the 2850-3000 cm⁻¹ range.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of Boc-pyrazolidine is expected to show a molecular ion peak (M⁺) at m/z = 172. A prominent fragment ion at m/z = 116 would correspond to the loss of a tert-butyl group, and a fragment at m/z = 57 is characteristic of the tert-butyl cation.

III. Chemical Properties and Reactivity

The chemical behavior of Boc-pyrazolidine is largely dictated by the Boc protecting group, which imparts stability under a variety of conditions while allowing for selective deprotection.

The Role and Stability of the Boc Protecting Group

The tert-butyloxycarbonyl group is a robust protecting group, stable to basic, nucleophilic, and reductive conditions. This stability allows for a wide range of chemical transformations to be performed on other parts of a molecule containing a Boc-protected pyrazolidine moiety.

Deprotection Strategies: Regenerating the Active Amine

The key to the utility of the Boc group is its lability under acidic conditions. The deprotection proceeds via a carbocationic intermediate, releasing the free amine, carbon dioxide, and isobutylene.

Mechanism of Acid-Catalyzed Boc Deprotection

Caption: Acid-catalyzed deprotection of Boc-pyrazolidine.

Common Deprotection Protocols:

-

Trifluoroacetic Acid (TFA): A solution of TFA in a chlorinated solvent like dichloromethane (DCM) is a standard and highly effective method for Boc deprotection. The reaction is typically rapid and clean, often completing within an hour at room temperature.

-

Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as dioxane or methanol, is another common and cost-effective method for removing the Boc group.

Experimental Protocol: Boc Deprotection with TFA in DCM

-

Dissolution: Dissolve Boc-pyrazolidine (1 equivalent) in dichloromethane (DCM) at a concentration of approximately 0.1 M.

-

Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting pyrazolidine salt can often be used directly in the next step or neutralized with a base and purified further.

IV. Synthesis of Boc-pyrazolidine

Boc-pyrazolidine is typically synthesized by the reaction of pyrazolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Synthetic Workflow

Caption: General workflow for the synthesis of Boc-pyrazolidine.

Experimental Protocol: Synthesis of Boc-pyrazolidine

-

Reactant Preparation: To a solution of pyrazolidine (1 equivalent) in dichloromethane (DCM), add a suitable base such as triethylamine (1.1 equivalents).

-

Boc₂O Addition: Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.

-

Quenching and Extraction: Quench the reaction with water and extract the aqueous layer with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford pure Boc-pyrazolidine.

V. Applications in Drug Discovery and Development

The pyrazolidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds with diverse biological activities. Boc-pyrazolidine serves as a key intermediate in the synthesis of these complex molecules. Its ability to undergo selective N-functionalization after Boc deprotection makes it a versatile tool for creating libraries of compounds for high-throughput screening. The introduction of the pyrazolidine moiety can modulate the physicochemical properties of a drug candidate, such as its solubility, lipophilicity, and metabolic stability, thereby improving its pharmacokinetic profile.[1]

VI. Safety and Handling

As with all laboratory chemicals, Boc-pyrazolidine should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.[3]

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of any vapors.[3]

-

In case of contact:

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[3]

Hazard Identification:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

VII. Conclusion

Boc-pyrazolidine is a fundamentally important building block for organic chemists, particularly those engaged in the synthesis of biologically active molecules. Its well-defined physical and chemical properties, coupled with the versatility of the Boc protecting group, provide a reliable and controllable platform for the construction of complex molecular architectures. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe implementation in the laboratory, ultimately accelerating the pace of innovation in drug discovery and development.

References

-

PubChem. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. [Link]

-

PubChem. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. [Link]

Sources

- 1. tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate | C13H20N2O4S | CID 58516805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-butyl pyrazolidine-1-carboxylate | 57699-91-9 [sigmaaldrich.com]

A Technical Guide to tert-Butyl Pyrazolidine-1-carboxylate: A Versatile Scaffold in Modern Drug Discovery

Abstract: The pyrazolidine ring, a saturated five-membered diazacycloalkane, represents a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. Its utility is significantly enhanced through the use of protected intermediates that allow for precise, site-selective functionalization. This guide provides an in-depth technical overview of tert-butyl pyrazolidine-1-carboxylate, a key building block in contemporary drug discovery. We will explore its synthesis, physicochemical properties, and core reactivity, with a focus on strategic N-functionalization reactions. Furthermore, this whitepaper will detail its application in the synthesis of complex pharmaceutical agents, supported by established experimental protocols and a practical case study. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Section 1: The Pyrazolidine Scaffold in Medicinal Chemistry

Saturated heterocyclic scaffolds are foundational elements in drug design, providing three-dimensional diversity that is often crucial for target engagement and improved pharmacokinetic properties compared to their flat, aromatic counterparts. Among these, the pyrazolidine core has garnered significant interest. Historically, derivatives like Phenylbutazone, a pyrazolidinedione, demonstrated the therapeutic potential of this ring system in treating arthritis, highlighting its value in medicine.[1]

The modern utility of the pyrazolidine scaffold is realized through building blocks that enable controlled, stepwise elaboration. This compound is a preeminent example of such a building block. Its design incorporates two key features:

-